molecular formula C21H23N3O3S B2538587 7-methyl-1-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251703-60-2

7-methyl-1-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2538587
CAS RN: 1251703-60-2
M. Wt: 397.49
InChI Key: OOEGGCMYEITBQE-UHFFFAOYSA-N
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Description

The compound 7-methyl-1-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is structurally related to a class of compounds known as 4H-1,2,4-benzothiadiazine 1,1-dioxides. These compounds have been extensively studied for their ability to act as potassium channel openers, particularly K(ATP) channels, which play a crucial role in various physiological processes, including insulin secretion and vascular smooth muscle tone regulation.

Synthesis Analysis

The synthesis of related 4H-1,2,4-benzothiadiazine 1,1-dioxides involves the introduction of various substituents at the 7- and 3-positions of the benzothiadiazine ring. The nature of these substituents significantly influences the pharmacological activity of the compounds. For instance, the presence of a methyl or methoxy group at the 7-position and an ethyl or cyclobutylamino group at the 3-position has been found to yield potent inhibitors of insulin release from pancreatic B-cells . Additionally, the introduction of a fluorine atom at the 7-position and a short linear or cyclic hydrocarbon chain at the 3-position enhances the selectivity for pancreatic tissue .

Molecular Structure Analysis

The molecular structure of these benzothiadiazine dioxides is critical in determining their tissue selectivity and potency as K(ATP) channel activators. Subtle structural modifications can lead to compounds with varying affinities for pancreatic or vascular smooth muscle tissues. For example, compounds with a 7-fluoro substituent and a short alkylamino side chain at the 3-position have shown improved selectivity for pancreatic tissue, while those with a different halogen atom at the 7-position and a bulky branched alkylamino chain at the 3-position displayed strong myorelaxant activity .

Chemical Reactions Analysis

The chemical reactions involved in the activation of K(ATP) channels by these compounds have been investigated using radioisotopic and electrophysiological methods. These studies confirmed that the benzothiadiazine dioxides indeed activate K(ATP) channels, which leads to their biological effects such as inhibition of insulin secretion and vasorelaxation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzothiadiazine dioxides, such as solubility, stability, and reactivity, are influenced by the nature of the substituents at the 7- and 3-positions. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the drugs, affecting their absorption, distribution, metabolism, and excretion, as well as their interaction with the target K(ATP) channels .

Scientific Research Applications

Phosphodiesterase 7 Inhibition

The compound is part of a family of benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides, identified as the first heterocyclic family with Phosphodiesterase 7 (PDE 7) inhibitory properties. This discovery positions these compounds as potential treatments for T-cell-dependent disorders. Through a testing process against human recombinant PDE 7 expressed in S. cerevisiae, certain derivatives demonstrated interesting PDE 7 potency, indicating a promising direction for further optimization in drug development (Martínez et al., 2000).

Antimicrobial Activity

Another application is found in the synthesis of heteroaryl thiazolidine-2,4-diones, where the compound's derivatives have been explored for their antimicrobial activities against various pathogens such as Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This research demonstrates the compound's potential as a foundation for developing new antimicrobial agents, showcasing its versatile utility in addressing infectious diseases (Ibrahim et al., 2011).

Molecular Modelling and Monoamine Oxidase Inhibition

In the realm of neuropsychiatric disorder treatment, benzothiadiazine derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidase A and B. Through a combination of synthetic chemistry and molecular modelling, researchers have identified specific derivatives as potential selective inhibitors, contributing to the development of novel therapeutics for conditions such as depression and anxiety (Ahmad et al., 2019).

Heterocyclic Compound Synthesis

The compound also serves as a basis for synthesizing a wide range of heterocyclic compounds, demonstrating its importance in organic chemistry and drug discovery. These synthetic pathways enable the creation of complex molecules with potential biological activities, underlining the compound's role in advancing pharmaceutical research (Rajesh et al., 2011).

properties

IUPAC Name

[7-methyl-1-[(3-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-6-5-7-17(12-15)14-24-18-13-16(2)8-9-19(18)28(26,27)20(22-24)21(25)23-10-3-4-11-23/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEGGCMYEITBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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